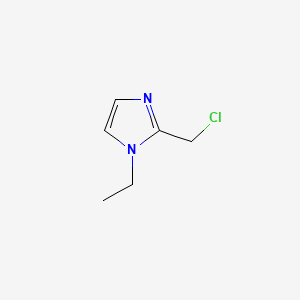

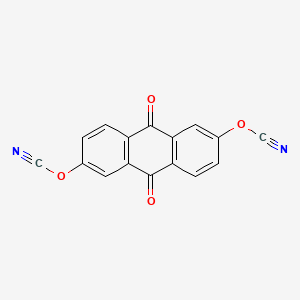

![molecular formula C9H5ClF2N2O B1625028 3-(Chlordifluoroacetyl)imidazo[1,2-a]pyridin CAS No. 219296-24-9](/img/structure/B1625028.png)

3-(Chlordifluoroacetyl)imidazo[1,2-a]pyridin

Übersicht

Beschreibung

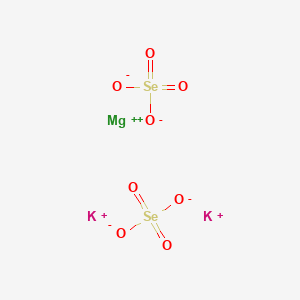

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 219296-24-9 . Its IUPAC name is 2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The vibrational spectra of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine were analyzed in terms of a single conformer, gauche-syn, where the Cl–C and the Nα═Nβ bonds are gauche and syn to the C═O bond, respectively .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .Physical And Chemical Properties Analysis

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine has a molecular weight of 230.6 . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Materialwissenschaft

Imidazo[1,2-a]pyridin-Derivate haben ein großes Potenzial im Bereich der Materialwissenschaft gezeigt . Ihre einzigartige chemische Struktur und Vielseitigkeit machen sie für verschiedene Anwendungen in diesem Bereich geeignet .

Pharmazeutische Anwendungen

Diese Verbindungen wurden aufgrund ihrer biologischen Eigenschaften im pharmazeutischen Bereich eingesetzt . Es wurde berichtet, dass sie vielversprechende Innovationen bei der Entwicklung von Antikrebsmitteln bieten .

Optoelektronische Geräte

Imidazo[1,2-a]pyridin-Derivate wurden bei der Herstellung von optoelektronischen Geräten verwendet . Ihr optisches Verhalten macht sie ideal für die Verwendung in diesen Arten von Anwendungen .

Sensoren

Diese Verbindungen wurden bei der Entwicklung von Sensoren eingesetzt . Ihre einzigartigen Eigenschaften ermöglichen es ihnen, auf Veränderungen in ihrer Umgebung zu reagieren, wodurch sie in der Sensortechnologie nützlich werden .

Bio-Imaging

Imidazo[1,2-a]pyridin-Verbindungen wurden als Fluorophore für die Bio-Imaging eingesetzt . Sie können verwendet werden, um Bilder von biologischen Geweben oder Zellen zu erstellen .

Antituberkulosemittel

Imidazo[1,2-a]pyridin-Analoga wurden als Antituberkulosemittel entwickelt . Einige Beispiele für diese Verbindungen zeigen eine signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend resistente Tuberkulose (XDR-TB) .

Chemische Sensoren

Imidazo[1,2-a]pyridin-Verbindungen wurden als chemische Sensoren verwendet . Sie können Veränderungen in den chemischen Bedingungen erkennen, wodurch sie in verschiedenen Anwendungen nützlich werden .

Grüne Chemie

Imidazo[1,2-a]pyridin-Derivate wurden in der grünen Chemie eingesetzt . Sie wurden beispielsweise mit Chlorophyll als Biokatalysator über sichtbare Lichtkatalyse verwendet .

Wirkmechanismus

Target of Action

The compound 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine, also known as 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the biological pathways involved in these diseases.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been discussed for their development based on the structure–activity relationship and mode-of-action . They are known to interact with their targets, leading to changes that inhibit the growth of the disease-causing organisms .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine derivatives, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that similar compounds may also have favorable pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these disease-causing organisms.

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Biochemische Analyse

Biochemical Properties

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are critical regulators of cell signaling pathways . By affecting kinase activity, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can alter the phosphorylation status of various proteins, leading to changes in cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have significant effects on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can change over time. This compound is relatively stable under ambient conditions, but it can degrade over time, especially under certain environmental conditions such as high temperature or exposure to light . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity or gene expression in a way that promotes health . At high doses, it can be toxic, leading to adverse effects such as organ damage or systemic toxicity . The threshold for these effects can vary depending on the specific animal model and the context of the study.

Metabolic Pathways

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLULWDVNWTHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454332 | |

| Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219296-24-9 | |

| Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

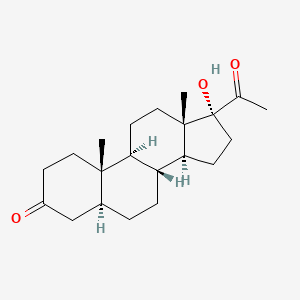

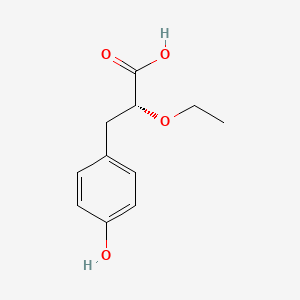

![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)

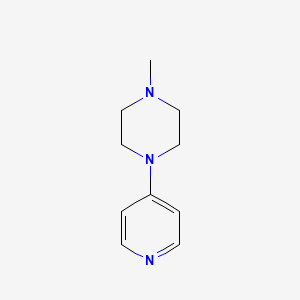

![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624965.png)